N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that features a combination of methoxytetrahydrothiopyran and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps:
Formation of the Methoxytetrahydrothiopyran Intermediate: This step involves the reaction of tetrahydrothiopyran with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Methylthiophenyl Intermediate: This involves the reaction of thiophenol with methyl iodide in the presence of a base to form the methylthio group.
Coupling Reaction: The final step involves the coupling of the two intermediates with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiopyran and methylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The sulfur atoms in the thiopyran and methylthio groups can form strong interactions with metal ions or proteins, potentially inhibiting their function. The oxalamide linkage can also interact with enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.
Uniqueness
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical properties and reactivity compared to similar compounds with different linkages.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-21-16(6-8-23-9-7-16)11-17-14(19)15(20)18-12-4-3-5-13(10-12)22-2/h3-5,10H,6-9,11H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENGURSGXGXJLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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